5,5-difluoro-2-methyloxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-difluoro-2-methyloxane-2-carboxylic acid is a fluorinated organic compound with the molecular formula C7H10F2O3 and a molecular weight of 180.15 g/mol This compound is notable for its inclusion of fluorine atoms, which often impart unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of oxane derivatives using difluoromethylation reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 5,5-difluoro-2-methyloxane-2-carboxylic acid may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5,5-difluoro-2-methyloxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane derivatives with ketone or aldehyde groups, while reduction can produce alcohols .
Scientific Research Applications
5,5-difluoro-2-methyloxane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 5,5-difluoro-2-methyloxane-2-carboxylic acid involves its interaction with molecular targets through its fluorine atoms. These interactions can affect the compound’s binding affinity and specificity, influencing biological pathways and enzyme activities. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,5-difluoro-2-methyloxane-2-carboxylic acid (2R): A stereoisomer with similar properties but different spatial arrangement.
2,2-difluoro-1,3-dioxane-4-carboxylic acid: Another fluorinated oxane derivative with distinct chemical and biological properties.
Uniqueness
This compound is unique due to its specific fluorination pattern, which imparts distinct reactivity and stability compared to other fluorinated compounds. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
1447942-76-8 |
---|---|
Molecular Formula |
C7H10F2O3 |
Molecular Weight |
180.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.